molecular formula C13H20N4O B1518010 1-(4-Aminophenyl)-3-(1-methylpiperidin-4-yl)urea CAS No. 1154395-80-8

1-(4-Aminophenyl)-3-(1-methylpiperidin-4-yl)urea

Cat. No.: B1518010
CAS No.: 1154395-80-8
M. Wt: 248.32 g/mol
InChI Key: RNHHPMHQVDPOQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Aminophenyl)-3-(1-methylpiperidin-4-yl)urea is a chemical compound with the molecular formula C13H20N4O. It features a urea bridge connecting a 4-aminophenyl group and a 1-methylpiperidin-4-yl moiety, a structural motif of significant interest in medicinal chemistry research. This configuration is similar to other 1-aryl-3-(1-acylpiperidin-4-yl)urea compounds that have been investigated as potent inhibitors of the soluble epoxide hydrolase (sEH) enzyme . sEH is a key therapeutic target, and its inhibitors have shown promise in preclinical studies for producing anti-inflammatory, anti-hypertensive, and analgesic effects . The presence of the primary aromatic amine on the phenyl ring provides a versatile synthetic handle for further chemical derivatization, making this compound a valuable building block for constructing more complex molecules or chemical libraries . Researchers can utilize this compound as a core scaffold to explore structure-activity relationships (SAR), particularly around the urea pharmacophore, which is known to contribute to high binding affinity in enzyme inhibition . It is also a useful intermediate in the synthesis of compounds for various pharmacological screening programs. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(4-aminophenyl)-3-(1-methylpiperidin-4-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-17-8-6-12(7-9-17)16-13(18)15-11-4-2-10(14)3-5-11/h2-5,12H,6-9,14H2,1H3,(H2,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHHPMHQVDPOQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

  • Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: It may serve as a probe or inhibitor in biological studies, helping to understand enzyme mechanisms and pathways.

  • Industry: Use in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-Aminophenyl)-3-(1-methylpiperidin-4-yl)urea exerts its effects involves its interaction with molecular targets and pathways. The amino group on the phenyl ring can interact with enzymes or receptors, modulating their activity. The urea group may form hydrogen bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

PF-04449913 (Glasdegib)

  • Structure: 1-((2R,4R)-2-(1H-Benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)-3-(4-cyanophenyl)urea .
  • Key Differences: Replaces the 4-aminophenyl group with a 4-cyanophenyl moiety. Incorporates a chiral benzoimidazolyl-piperidine scaffold.
  • Activity: Potent Smoothened (SMO) inhibitor in the Hedgehog pathway, approved for acute myeloid leukemia (AML). The cyanophenyl group enhances hydrophobic interactions with SMO, while the benzoimidazole improves metabolic stability .
  • Pharmacokinetics : Maleate salt formulation (glasdegib maleate) improves solubility and oral bioavailability .

Pimavanserin

  • Structure : 1-(4-Fluorobenzyl)-3-(4-isobutoxyphenyl)-1-(1-methylpiperidin-4-yl)urea .
  • Key Differences: Substitutes 4-aminophenyl with 4-fluorobenzyl and 4-isobutoxyphenyl groups. Features a benzyl linker instead of a direct urea attachment.
  • Activity : Selective 5-HT2A receptor inverse agonist, used for Parkinson’s disease psychosis. The fluorobenzyl group enhances blood-brain barrier penetration, while the isobutoxy group optimizes receptor binding .
  • Metabolism : Hydroxylation at the isobutoxy group (to 2-hydroxy-2-methylpropoxy) is a major metabolic pathway, reducing systemic exposure .

Plasmodium falciparum PK6 Inhibitors

  • Structure: 1-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-fluorophenyl)-3-(4-((1-methylpiperidin-4-yl)oxy)-3-(trifluoromethoxy)phenyl)urea .
  • Key Differences: Introduces a quinoline-ether substituent and trifluoromethoxy group.
  • Activity: Targets PfPK6 with IC50 values <100 nM. The quinoline moiety enhances antiplasmodial activity, while the trifluoromethoxy group improves membrane permeability .

N-Aryl-N′-benzothiazole Ureas

  • Examples :
    • 1-(3-Methoxy-4-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)benzyl)-3-(4-methoxyphenyl)-1-(1-methylpiperidin-4-yl)urea .
  • Key Differences :
    • Incorporates pyridine and benzothiazole rings with alkoxy/trifluoroethoxy substituents.
  • Activity : Anticancer agents targeting kinases (e.g., EGFR, VEGFR). The trifluoroethoxy group enhances lipophilicity and target residence time .

Structural-Activity Relationship (SAR) Analysis

Feature Impact on Activity Example Compounds
4-Aminophenyl Group Enhances hydrogen bonding with polar residues; may reduce metabolic stability. Target compound
Cyanophenyl Group Increases hydrophobicity for SMO binding; improves metabolic resistance. Glasdegib
Fluorobenzyl Group Boosts CNS penetration via increased lipophilicity. Pimavanserin
Quinoline-Ether Moieties Enhances antiplasmodial activity through π-π stacking with kinase ATP pockets. PfPK6 inhibitors
Trifluoroethoxy Groups Augments lipophilicity and prolongs half-life. N-Aryl-N′-benzothiazole ureas

Pharmacokinetic and Therapeutic Comparisons

Compound Therapeutic Use Key Advantages Limitations
Target Compound Under investigation Strong hydrogen bonding potential via -NH2 group. Potential for rapid Phase II metabolism.
Glasdegib AML High oral bioavailability; robust SMO inhibition. CYP3A4-mediated drug interactions .
Pimavanserin Parkinson’s psychosis CNS selectivity; minimal off-target effects. Requires dose adjustment in hepatic impairment .
PfPK6 Inhibitors Antimalarial High potency against resistant strains. Limited solubility in aqueous media .

Biological Activity

1-(4-Aminophenyl)-3-(1-methylpiperidin-4-yl)urea, also known by its CAS number 1154395-80-8, is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and neuropharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C13_{13}H20_{20}N4_{4}O. It features a piperidine moiety, which is significant for its biological activity. The compound is classified as a small molecule scaffold, making it versatile for various biological interactions.

1. Serotonin Receptor Modulation

Research indicates that compounds similar to this compound can act as inverse agonists at serotonin receptors, particularly the 5-HT2A_2A receptor. This mechanism is crucial in the treatment of psychotic disorders, including Parkinson's disease-related psychosis .

2. Anticancer Activity

Studies have suggested that derivatives of piperidine compounds exhibit anticancer properties. The compound has shown promise in inducing apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors .

Case Studies

Several studies have documented the effects of this compound and its derivatives:

  • Neuropharmacological Effects : In clinical trials, compounds structurally related to this compound have demonstrated efficacy in reducing psychotic symptoms in patients with Parkinson's disease. The inverse agonist activity at serotonin receptors has been linked to improvements in psychotic symptoms without exacerbating motor symptoms .
  • Anticancer Research : A study focusing on piperidine derivatives found that certain analogs exhibited significant cytotoxicity against various cancer cell lines. The compound was compared to established chemotherapeutics and showed enhanced efficacy in inducing apoptosis in hypopharyngeal tumor cells .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Study Focus Findings Reference
Study 1NeuropharmacologyInverse agonist at 5-HT2A_2A receptors; effective in treating Parkinson's-related psychosis
Study 2Anticancer ActivityInduced apoptosis in hypopharyngeal tumor cells; superior efficacy compared to bleomycin

Preparation Methods

Reaction of N-(4-aminophenyl)-1-methylpiperidin-4-amine with Isocyanic Acid

A key method involves the conversion of an amine precursor, such as N-(4-aminophenyl)-1-methylpiperidin-4-amine, with isocyanic acid to form the urea linkage. Isocyanic acid can be generated in situ from safe salts such as alkaline cyanates (e.g., sodium cyanate). The reaction is typically conducted in organic solvents or aqueous mixtures, offering flexibility in solvent choice.

Suitable solvents include:

  • Aromatic hydrocarbons (e.g., toluene)
  • C1-C5 alkyl alcohols
  • C1-C5 alkyl carboxylic acids
  • Aprotic solvents such as dimethylformamide, dimethylacetamide, or N-methylpyrrolidone
  • Nitriles like acetonitrile
  • Sulfoxides such as dimethyl sulfoxide

The reaction can be efficiently performed in pure aqueous media or in mixtures with water, with water content ranging from 0 to 100%, which can enhance safety and environmental friendliness.

Reductive Alkylation for Derivative Formation

Following urea formation, reductive alkylation can be applied to introduce or modify substituents on the aromatic ring or piperidine moiety. For example, reductive alkylation of the urea intermediate with aldehydes can yield substituted derivatives with high purity and low impurity profiles.

Purification and Impurity Control

The described methods emphasize obtaining highly pure urea derivatives with minimal impurities such as unreacted amines or disubstituted by-products. The use of controlled reaction conditions and solvent systems aids in reducing side reactions and facilitates purification.

Representative Reaction Conditions and Yields

Step Reactants Conditions Solvent Notes Yield (%)
1 N-(4-aminophenyl)-1-methylpiperidin-4-amine + isocyanic acid (from NaNCO) Room temperature to mild heating Toluene, DMF, or aqueous mixtures Reaction proceeds smoothly with in situ isocyanic acid generation High (typically >80%)
2 Urea intermediate + aldehyde (for reductive alkylation) Reductive alkylation conditions (e.g., NaBH3CN) Alcohols or aprotic solvents Yields highly pure substituted urea derivatives High (varies with substrates)

Research Findings and Optimization

  • The reaction of amines with isocyanic acid is a well-established route for urea synthesis, with the advantage of using safe cyanate salts instead of hazardous phosgene derivatives.
  • Solvent choice significantly impacts reaction rate and purity; aqueous or mixed solvent systems are advantageous for environmental and safety reasons.
  • Reductive alkylation post-urea formation allows structural diversification while maintaining low impurity levels.
  • The process can be scaled efficiently, and purification is facilitated by the selective formation of the desired urea compound.

Summary Table of Preparation Methods

Preparation Aspect Description Advantages Challenges
Urea formation via isocyanic acid Reaction of amine with isocyanic acid generated from cyanate salts Safe reagents, high yield, mild conditions Requires control of moisture and pH
Solvent systems Aromatic hydrocarbons, aprotic solvents, aqueous mixtures Flexibility, environmental friendliness Solvent removal and recycling
Reductive alkylation Introduction of substituents on urea intermediate High purity, structural diversity Requires careful control to avoid over-alkylation
Purification Column chromatography or crystallization High purity product Time-consuming for large scale

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Aminophenyl)-3-(1-methylpiperidin-4-yl)urea, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via multi-step coupling reactions. A common approach involves reacting 4-aminophenyl isocyanate with 1-methylpiperidin-4-amine under anhydrous conditions in a polar aprotic solvent (e.g., DMF or acetonitrile). Catalysts like triethylamine or DMAP improve nucleophilic substitution efficiency .
  • Optimization : Yields are sensitive to temperature (60–80°C), solvent purity, and stoichiometric ratios. Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) is typically used for purification. Reaction progress should be monitored via TLC (Rf ~0.3 in CHCl₃/MeOH 8:2) .

Q. How is structural characterization of this urea derivative performed to confirm purity and identity?

  • Techniques :

  • NMR : ¹H NMR (DMSO-d₆) shows urea NH protons at δ 6.5–7.2 ppm and piperidine methyl at δ 1.2–1.4 ppm. Aromatic protons from the 4-aminophenyl group appear at δ 6.8–7.4 ppm .
  • LCMS : Molecular ion [M+H]⁺ is expected at m/z 291.2. Purity >95% is confirmed via reverse-phase HPLC (C18 column, gradient: 10–90% acetonitrile in H₂O with 0.1% TFA) .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • Screening :

  • Enzyme Inhibition : Test against soluble epoxide hydrolase (sEH) using fluorometric assays (IC₅₀ determination) .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HCT-116 or MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity in kinase or receptor binding?

  • Approach :

  • Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to modulate electronic properties.
  • Replace 1-methylpiperidine with a morpholine ring to alter steric hindrance and hydrogen-bonding capacity .
    • Validation : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities to targets like Smoothened receptor .

Q. What strategies resolve contradictions in bioactivity data across different assay platforms?

  • Troubleshooting :

  • Assay Variability : Standardize cell culture conditions (e.g., serum-free media for kinase assays vs. 10% FBS for cytotoxicity).
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain discrepancies in IC₅₀ values .

Q. How does the compound interact with the Hedgehog signaling pathway, and what are the implications for oncology?

  • Mechanism : Analogues like PF-04449913 inhibit Smoothened (SMO) by binding to its transmembrane domain, disrupting Gli1 translocation .
  • Experimental Design :

  • In Vivo : Use Ptch1⁺/⁻ mouse models to evaluate tumor suppression in basal cell carcinoma.
  • Biomarkers : Quantify Gli1 mRNA levels via qRT-PCR in treated vs. control groups .

Q. What formulation challenges arise in developing salt forms for improved bioavailability?

  • Salt Screening : Co-crystallize with fumaric acid (1:1 molar ratio) via solvent evaporation. Characterize salts via PXRD to confirm crystallinity and stability under accelerated conditions (40°C/75% RH) .

Q. How can computational modeling guide SAR studies for this compound?

  • Methods :

  • QSAR : Build models using descriptors like LogP, polar surface area, and H-bond donors to predict permeability .
  • Free Energy Perturbation (FEP) : Simulate binding free energy changes upon substituent modifications (e.g., -OCH₃ vs. -CN) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(4-Aminophenyl)-3-(1-methylpiperidin-4-yl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(4-Aminophenyl)-3-(1-methylpiperidin-4-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.